molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1

Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-

Cat. No.: B12416803
CAS No.: 2315-63-1
M. Wt: 382.5 g/mol
InChI Key: UYDLBVPAAFVANX-UHFFFAOYSA-N
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Description

Properties

CAS No.

2315-63-1

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3

InChI Key

UYDLBVPAAFVANX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .

Chemical Reactions Analysis

Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:

    Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.

    Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.

    Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triton X-45 (n=4) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
  • CAS No.: 9036-19-5
  • Synonyms: Nonidet P-40, Triton X-305, Octylphenoxypolyethoxyethanol (n ≈ 9–10 ethoxy units) .
  • Structure: A branched alkylphenol (p-(1,1,3,3-tetramethylbutyl)phenol) linked to a tetraethylene glycol chain terminating in an ethanol group.

Physical Properties :

  • Physical State : Pale yellow liquid .
  • Boiling Point : 402.6°C at 760 mmHg .
  • Flash Point : 197.3°C .
  • Density/Solubility: No data available, but high ethoxylation suggests moderate water solubility.

Hazards :

  • Acute Toxicity : Oral (H302), severe eye damage (H318), and chronic aquatic toxicity (H412) .
  • Regulatory Status : Classified as UN3082 (environmentally hazardous substance) during transport .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the alkylphenol ethoxylate (APE) family. Key analogues include:

Compound Name CAS No. Ethoxy Units (n) HLB* Key Properties
Target Compound 9036-19-5 ~9–10 ~13–15 High solubility, moderate lipophilicity
Triton X-100 9002-93-1 9–10 13.5 Widely used in biochemistry
Triton X-45 9036-19-5 4–5 8–10 Low HLB, oil-soluble emulsifier
Octoxynol-2 (Sodium Octoxynol-2) 2917-94-4 2 <10 Ionic surfactant, limited solubility
Igepal CA-210 2315-64-2 2 8–10 Short-chain APE, industrial cleansers

*HLB (Hydrophilic-Lipophilic Balance): Higher values indicate greater water solubility.

Physicochemical Properties

  • Boiling Points : Longer ethoxy chains correlate with higher boiling points. For example, Triton X-100 (n=9–10) boils at ~250°C, while the target compound’s higher value (402.6°C) suggests impurities or data variability .
  • Toxicity :
    • Acute oral toxicity (LD₅₀) for APEs generally ranges from 1,200–5,000 mg/kg (Category 4–5). The target compound aligns with H302 (harmful if swallowed) .
    • Environmental impact: Longer ethoxy chains (e.g., n=9–10) reduce bioaccumulation but increase persistence in water .

Regulatory and Environmental Considerations

  • EU Restrictions: APEs with ≤9 ethoxy units are restricted due to endocrine-disrupting metabolites (e.g., nonylphenol) . The target compound’s longer chain may mitigate this risk.
  • Biodegradability : APEs with n > 8 degrade slower but produce less toxic metabolites .

Research Findings and Data Gaps

  • Toxicity Data: Missing chronic toxicity (e.g., carcinogenicity) and ecotoxicological profiles (e.g., algal toxicity) .
  • Thermophysical Properties: Limited data on viscosity, solubility, and partition coefficients compared to shorter-chain APEs .

Biological Activity

Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- (commonly referred to as Octylphenol Ethoxylate or OPE) is a compound known for its surfactant properties and applications in various industrial processes. Its biological activity is of significant interest due to its potential environmental impact and effects on human health. This article will explore the biological activity of this compound, including its toxicological effects, environmental behavior, and interactions with biological systems.

  • Molecular Formula : C20H34O4
  • Molecular Weight : 338.482 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 441.4 ± 40.0 °C at 760 mmHg
  • Flash Point : 220.7 ± 27.3 °C

Toxicological Effects

OPE has been studied for its toxicological effects on various organisms. Research indicates that it exhibits moderate toxicity when ingested and can act as an irritant to eyes and skin. It has been classified as a potential endocrine disruptor due to its weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health .

Environmental Fate and Behavior

OPE is recognized as an environmental pollutant, particularly in aquatic ecosystems. Studies have shown that it can persist in the environment and undergo degradation to form more persistent compounds. The breakdown products include mono- and di-ethoxylated alkylphenols, which can have similar or even greater toxicity than the parent compound . The environmental persistence of OPE is attributed to its structure, which includes both hydrophobic and hydrophilic components that affect its solubility and degradation pathways.

Case Study 1: Endocrine Disruption

A significant study investigated the endocrine-disrupting effects of OPE on fish species. The research demonstrated that exposure to OPE resulted in altered reproductive behaviors and developmental abnormalities in embryos. The study concluded that OPE's weak estrogenic activity could lead to long-term ecological consequences in aquatic environments.

Case Study 2: Human Health Implications

Another study focused on the potential health risks associated with OPE exposure among workers in industries utilizing this compound. It reported instances of skin irritation and respiratory issues among individuals with prolonged exposure to OPE-containing products. The findings emphasized the need for stringent safety measures when handling this compound in industrial settings .

Research Findings

StudyFocusKey Findings
Nishio et al., 2002Toxicity AssessmentIdentified moderate toxicity levels; potential endocrine disruptor
Ecology WA StudyEnvironmental ImpactDemonstrated persistence in aquatic environments; breakdown products are more toxic
Industrial Health StudyOccupational ExposureReported health issues among workers; highlighted safety concerns

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